Methyl 5-amino-6-bromonicotinate
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Overview
Description
Methyl 5-amino-6-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is a derivative of nicotinic acid and features both amino and bromo substituents on the pyridine ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 5-amino-6-bromonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Safety and Hazards
“Methyl 5-amino-6-bromonicotinate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is suggested that similar compounds may interact with enzymes or receptors involved in lipid metabolism .
Mode of Action
As a nicotinic acid analog, it may interact with its targets in a similar manner to nicotinic acid, which is known to bind to and activate certain receptors, leading to changes in cellular activity .
Biochemical Pathways
This is based on its potential role as a hypolipidemic agent .
Result of Action
As a potential hypolipidemic agent, it may help to reduce lipid levels in the body, potentially leading to beneficial effects on cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-6-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The reaction typically proceeds under controlled conditions to ensure the selective bromination and subsequent amination at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinates, while oxidation and reduction can lead to different oxidation states of the amino group .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-bromonicotinate
- Methyl 2-amino-3-bromo-5-pyridinecarboxylate
- Methyl 6-amino-5-bromopyridine-3-carboxylate
Uniqueness
Methyl 5-amino-6-bromonicotinate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-6-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKSIKVBKBKPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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